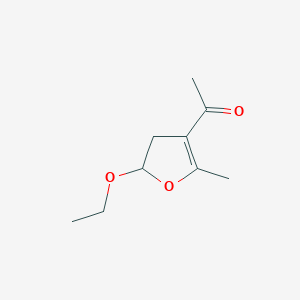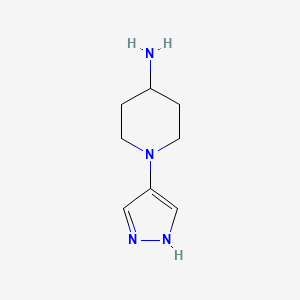![molecular formula C16H13NO5 B12885806 2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan CAS No. 173846-18-9](/img/structure/B12885806.png)
2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan is a complex organic compound that features a unique combination of functional groups, including a dioxolane ring and a nitro-substituted dibenzofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the dioxolane ring through the reaction of a ketone or aldehyde with ethylene glycol in the presence of an acid catalyst. The dibenzofuran core can be synthesized via a series of electrophilic aromatic substitution reactions, followed by nitration to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, which can further participate in various coupling reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the dibenzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the dioxolane ring can influence the compound’s stability and solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: Shares the dioxolane ring but differs in the aromatic substitution pattern.
2-(2-Methyl-1,3-dioxolan-2-yl)-2-propanol: Similar dioxolane structure but lacks the nitro group and dibenzofuran core.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Contains the dioxolane ring but has different substituents and functional groups.
Uniqueness
2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan is unique due to the combination of its dioxolane ring and nitro-substituted dibenzofuran core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
173846-18-9 |
|---|---|
Molekularformel |
C16H13NO5 |
Molekulargewicht |
299.28 g/mol |
IUPAC-Name |
2-(2-methyl-1,3-dioxolan-2-yl)-7-nitrodibenzofuran |
InChI |
InChI=1S/C16H13NO5/c1-16(20-6-7-21-16)10-2-5-14-13(8-10)12-4-3-11(17(18)19)9-15(12)22-14/h2-5,8-9H,6-7H2,1H3 |
InChI-Schlüssel |
AVSDAULMDPYNFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline](/img/structure/B12885743.png)
![2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one](/img/structure/B12885750.png)



![[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12885762.png)


![[(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol](/img/structure/B12885794.png)


